molecular formula C12H19N3O B14524318 N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)but-2-enamide CAS No. 62399-82-0

N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)but-2-enamide

Cat. No.: B14524318
CAS No.: 62399-82-0
M. Wt: 221.30 g/mol
InChI Key: HXVPVGYUNVCKFW-UHFFFAOYSA-N
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Description

N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)but-2-enamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a butyl group and a but-2-enamide moiety attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

CAS No.

62399-82-0

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

N-butyl-N-(1-methylpyrazol-3-yl)but-2-enamide

InChI

InChI=1S/C12H19N3O/c1-4-6-9-15(12(16)7-5-2)11-8-10-14(3)13-11/h5,7-8,10H,4,6,9H2,1-3H3

InChI Key

HXVPVGYUNVCKFW-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NN(C=C1)C)C(=O)C=CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)but-2-enamide typically involves the condensation of 1-methyl-1H-pyrazol-3-amine with but-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or but-2-enamide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N-(1-methyl-1H-pyrazol-5-yl)but-2-enamide
  • N-Butyl-N-(1-methyl-1H-pyrazol-4-yl)but-2-enamide
  • N-Butyl-N-(1-methyl-1H-pyrazol-2-yl)but-2-enamide

Uniqueness

N-Butyl-N-(1-methyl-1H-pyrazol-3-yl)but-2-enamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The position of the substituents can affect the compound’s ability to interact with molecular targets, leading to differences in its pharmacological properties compared to similar compounds.

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